Phenoxyacetoxysuccinimide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Phenoxyacetoxysuccinimide often involves reactions of N-hydroxysuccinimide esters with active methylene compounds under basic conditions, producing substituted N-alkoxycarbonyl tetramic acids (A. Detsi, J. Markopoulos, O. Igglessi-Markopoulou, 1996). Another method includes the use of trifluoroacetates of various derivatives as reagents for the preparation of active esters of acylamino acids through ester-exchange reactions (S. Sakakibara, N. Inukai, 1965).

Aplicaciones Científicas De Investigación

Phenolic Compounds Research

Phenolic compounds, including structures like phenoxyacetoxysuccinimide, have been extensively studied. These compounds, characterized by hydroxylated aromatic rings, are significant in plants and offer various benefits, including color, taste, and potential health properties. They have been a focus in areas such as metabolic plasticity, enabling plants to adapt to environmental changes. Additionally, their role in health-promoting properties, particularly as antioxidants, has been a subject of research, targeting diseases like cancer, cardiovascular, and neurodegenerative diseases, as well as in anti-aging and cosmetic products (Boudet, 2007).

Phenoxy Herbicides and Plant Growth

Phenoxy herbicides, a group to which phenoxyacetoxysuccinimide is related, have been widely used in agriculture. Their impact on plant growth and weed control has been a significant area of research. For example, studies from the 1940s have compared the effectiveness of phenoxyacetic acid herbicides with other selective herbicides in weed eradication, highlighting their role in agricultural practices (Blackman, 1945).

Impact on Cellular and Molecular Biology

Research has also delved into the molecular and cellular impacts of phenoxyacetic acids. For instance, studies on human lymphocytes and other cells have explored the genotoxic effects of phenoxyacetic acids, investigating aspects such as chromosome aberrations and micronuclei formation. These studies contribute to understanding the broader impact of these compounds at the cellular level (Želježić & Garaj-vrhovac, 2004).

Environmental and Health Impact Studies

The environmental and health impacts of phenoxyacetic acids have been a major focus, especially given their widespread use in agriculture and other sectors. Studies have assessed the potential risks associated with these compounds, including their effects on human health and the environment. This includes research on the potential carcinogenicity of phenoxy herbicides and their link to diseases like soft-tissue sarcoma and non-Hodgkin lymphoma (Jayakody, Harris, & Coggon, 2015).

Propiedades

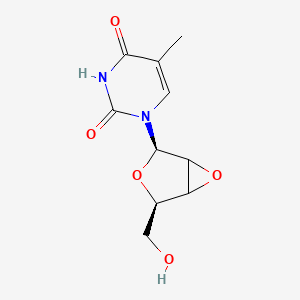

IUPAC Name |

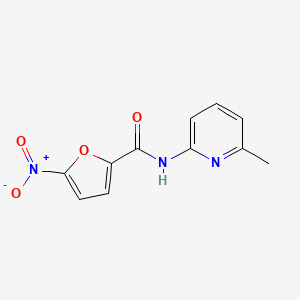

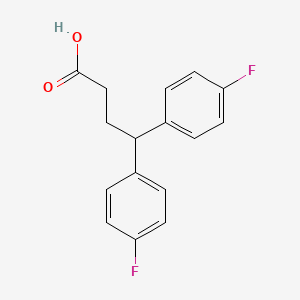

(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVSRKAVRAVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191974 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxyacetoxysuccinimide | |

CAS RN |

38678-58-9 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Phenoxyacetoxysuccinimide's reactivity with 3-(3-amino-3-carboxy-n-propyl)uridine in tRNA?

A1: The research paper [] focuses on identifying the specific nucleoside within E. coli tRNA that reacts with Phenoxyacetoxysuccinimide. The study found that Phenoxyacetoxysuccinimide selectively modifies 3-(3-amino-3-carboxy-n-propyl)uridine. This finding suggests that Phenoxyacetoxysuccinimide could be used as a reagent to probe the structure and function of tRNA, specifically targeting this modified nucleoside. Further research is needed to understand the downstream effects of this interaction on tRNA function and protein synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

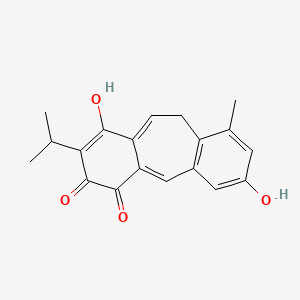

![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)

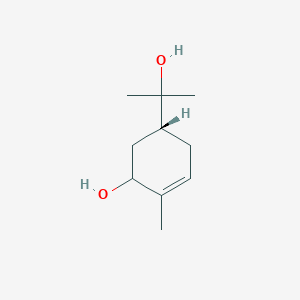

![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)